molecular formula C17H18N4O2S B12920292 3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide CAS No. 917908-02-2

3-[(Butan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide

Cat. No.: B12920292
CAS No.: 917908-02-2
M. Wt: 342.4 g/mol
InChI Key: RYBSXXXVGDTKSW-UHFFFAOYSA-N
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Description

3-(sec-Butoxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are known for their diverse biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(sec-Butoxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen sources.

    Amination: Introduction of the amino group at the 4-position of the thieno[2,3-d]pyrimidine ring.

    Coupling with benzamide: The final step involves coupling the thieno[2,3-d]pyrimidin-4-ylamine with a benzamide derivative under suitable conditions.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

3-(sec-Butoxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 3-(sec-Butoxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-3-(sec-butoxy)benzamide: A structurally similar compound with potential biological activities.

    Thieno[2,3-d]pyrimidin-4-ylamine derivatives: Compounds with similar core structures and diverse applications.

Uniqueness

3-(sec-Butoxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

917908-02-2

Molecular Formula

C17H18N4O2S

Molecular Weight

342.4 g/mol

IUPAC Name

3-butan-2-yloxy-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide

InChI

InChI=1S/C17H18N4O2S/c1-3-10(2)23-14-8-11(15(18)22)4-5-13(14)21-16-12-6-7-24-17(12)20-9-19-16/h4-10H,3H2,1-2H3,(H2,18,22)(H,19,20,21)

InChI Key

RYBSXXXVGDTKSW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=C(C=CC(=C1)C(=O)N)NC2=C3C=CSC3=NC=N2

Origin of Product

United States

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